(3-Methylfuran-2-yl)(piperazin-1-yl)methanone
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Overview
Description
(3-Methylfuran-2-yl)(piperazin-1-yl)methanone is a chemical compound with the molecular formula C10H14N2O2 It is a heterocyclic compound that contains both a furan ring and a piperazine ring
Preparation Methods
The synthesis of (3-Methylfuran-2-yl)(piperazin-1-yl)methanone typically involves a multi-step process. One common synthetic route includes the reaction of 3-methylfuran-2-carboxylic acid with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. After completion, the product is purified using column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
(3-Methylfuran-2-yl)(piperazin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as alkyl halides can replace hydrogen atoms, forming substituted piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
(3-Methylfuran-2-yl)(piperazin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in the development of new drugs, particularly for its potential antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and polymer chemistry
Mechanism of Action
The mechanism of action of (3-Methylfuran-2-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as monoacylglycerol lipase (MAGL), which plays a role in the degradation of endocannabinoids. By inhibiting MAGL, this compound can increase the levels of endocannabinoids, leading to potential therapeutic effects in conditions such as pain, inflammation, and cancer .
Comparison with Similar Compounds
(3-Methylfuran-2-yl)(piperazin-1-yl)methanone can be compared with other similar compounds, such as:
(3-Methylfuran-2-yl)(piperazin-1-yl)methanol: This compound has a similar structure but contains a hydroxyl group instead of a carbonyl group, which can lead to different chemical and biological properties.
(3-Methylfuran-2-yl)(piperazin-1-yl)ethanone: This compound has an ethyl group instead of a methylene group, which can affect its reactivity and interactions with biological targets.
(3-Methylfuran-2-yl)(piperazin-1-yl)propane: This compound has a propane group, which can lead to different physical and chemical properties compared to the methanone derivative
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
(3-methylfuran-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C10H14N2O2/c1-8-2-7-14-9(8)10(13)12-5-3-11-4-6-12/h2,7,11H,3-6H2,1H3 |
InChI Key |
YWQLHLCNZWMECP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
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